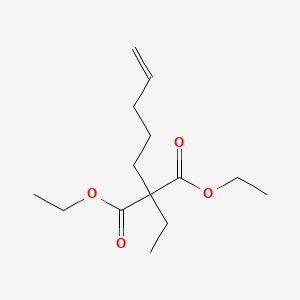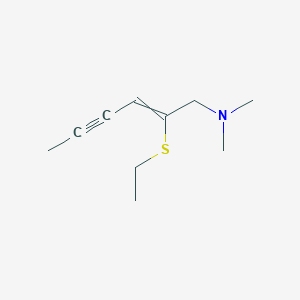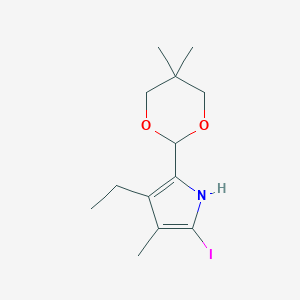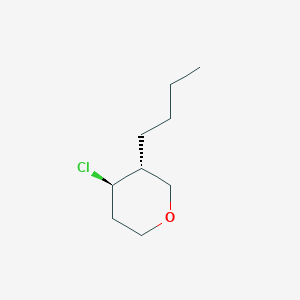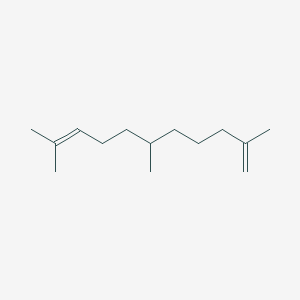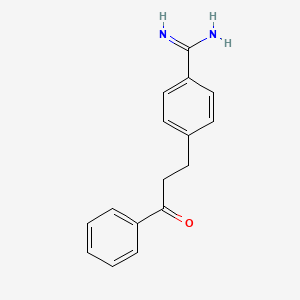
2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline is an organic compound that features a benzene ring substituted with methoxy groups at the 2 and 6 positions, a sulfonyl group at the 1 position, and an aniline group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline typically involves a multi-step process starting from 2,6-dimethoxybenzene. The key steps include:
Amination: The sulfonylated intermediate is then subjected to nucleophilic substitution with aniline to introduce the aniline group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating methoxy groups, the benzene ring is activated towards electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄).
Major Products Formed
Halogenated Derivatives: From electrophilic aromatic substitution.
Substituted Anilines: From nucleophilic substitution.
Oxidized or Reduced Aniline Derivatives: From oxidation and reduction reactions.
Scientific Research Applications
2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the sulfonyl and aniline groups can engage in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyaniline: Lacks the sulfonyl group but has similar methoxy and aniline substitutions.
2,6-Dimethoxybenzenesulfonic Acid: Contains the sulfonyl group but lacks the aniline substitution.
2,6-Dimethoxybenzene: The parent compound without sulfonyl or aniline groups.
Uniqueness
2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline is unique due to the combination of methoxy, sulfonyl, and aniline groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61174-38-7 |
|---|---|
Molecular Formula |
C14H15NO4S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)sulfonylaniline |
InChI |
InChI=1S/C14H15NO4S/c1-18-11-7-5-8-12(19-2)14(11)20(16,17)13-9-4-3-6-10(13)15/h3-9H,15H2,1-2H3 |
InChI Key |
ZVEOFIFEUJLYHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


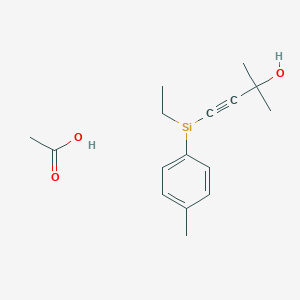

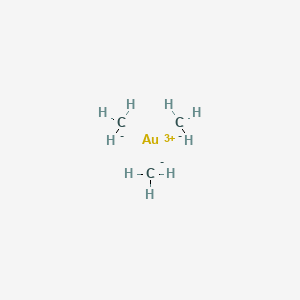
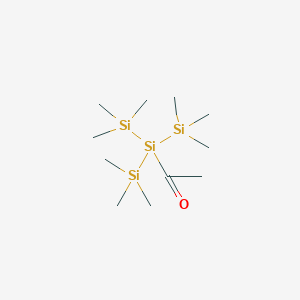
![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
